molecular formula C25H19N B12531167 N,N-Diphenyl-9H-fluoren-2-amine CAS No. 870133-75-8

N,N-Diphenyl-9H-fluoren-2-amine

Cat. No.: B12531167
CAS No.: 870133-75-8
M. Wt: 333.4 g/mol
InChI Key: KNKZDVVIOSWPOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diphenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two phenyl groups attached to the nitrogen atom of the fluoren-2-amine structure

Preparation Methods

The synthesis of N,N-Diphenyl-9H-fluoren-2-amine typically involves a two-step protocol. The first step is the Sonogashira coupling reaction, where 2-methylbut-3-yn-2-ol is coupled with the corresponding aryl bromide. This is followed by the base-catalyzed cleavage of the resulting functionalized but-3-yn-2-ol . The reaction conditions for the Sonogashira coupling usually involve the use of a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The base-catalyzed cleavage step often requires a strong base like sodium hydroxide.

Chemical Reactions Analysis

N,N-Diphenyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where reagents like bromine or nitric acid can introduce substituents such as bromine or nitro groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-Diphenyl-9H-fluoren-2-amine in its applications is primarily based on its electronic properties. The compound exhibits strong photoluminescence and electroluminescence due to the efficient conjugation between the fluorene core and the phenyl groups. This conjugation facilitates the absorption and emission of light, making it suitable for use in OLEDs and other optoelectronic devices. Additionally, the presence of the nitrogen atom allows for interactions with various molecular targets, enhancing its functionality in different applications .

Comparison with Similar Compounds

N,N-Diphenyl-9H-fluoren-2-amine can be compared with other fluorene derivatives such as:

This compound stands out due to its unique combination of structural features and electronic properties, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

870133-75-8

Molecular Formula

C25H19N

Molecular Weight

333.4 g/mol

IUPAC Name

N,N-diphenyl-9H-fluoren-2-amine

InChI

InChI=1S/C25H19N/c1-3-10-21(11-4-1)26(22-12-5-2-6-13-22)23-15-16-25-20(18-23)17-19-9-7-8-14-24(19)25/h1-16,18H,17H2

InChI Key

KNKZDVVIOSWPOJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.